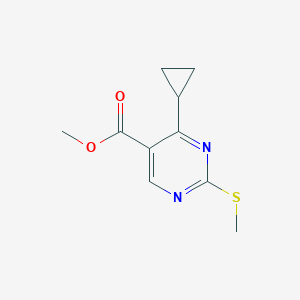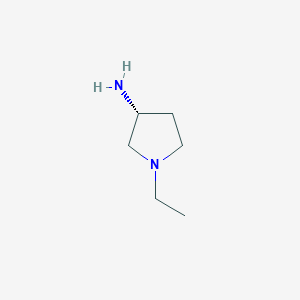
Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate
Übersicht
Beschreibung
“Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate” is a chemical compound with the empirical formula C10H12N2O2S . It is often used in research and has been referenced in various scientific studies .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its empirical formula C10H12N2O2S . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies.Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.28 . Other physical and chemical properties like density, boiling point, and melting point are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Synthesis of Pyrimidine Derivatives
Methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which are derivatives of pyrimidine, are synthesized through reactions involving methylthio pyrimidines, demonstrating the role of methylthio pyrimidines in producing compounds with potential fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Novel Pyrimidine Esters Synthesis
Studies on synthetic methods of 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters have expanded our understanding of these compounds' molecular diversity (Nishimura, Okamoto, Ikunaka, & Ohyama, 2011).
Development of Ethyl 2-Methylthio Pyrimidine Derivatives
Efficient procedures for synthesizing ethyl 2-methylthio pyrimidine derivatives demonstrate the adaptability and potential applications of these compounds (Zanatta, Fortes, Bencke, Marangoni, Camargo, Fantinel, Bonacorso, & Martins, 2015).
Novel Thieno[2,3‐d]pyrimidines Preparation
A new method for preparing thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides has been developed, showcasing the versatility of pyrimidine derivatives (Santilli, Kim, & Wanser, 1971).
Medicinal and Biological Applications
Thieno[3,2-d]Pyrimidines Synthesis for Biological Activities
Synthesis of new thieno[3,2-d]pyrimidine derivatives highlights their potential in medicinal and biological activities, such as VEGF receptor-2 kinase inhibition and 5-HT3 receptor ligand properties (Song, 2007).
Palladium-Catalyzed Reactions for Heterocyclic Systems
Utilizing palladium-catalyzed reactions of methylthio pyrimidine derivatives has led to the synthesis of novel heterocyclic systems, indicating potential applications in drug development (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).
Antiviral and Antitumor Activities of Pyrimidine Derivatives
Studies on the antiviral and antitumor activities of various pyrimidine derivatives, including those involving methylthio groups, reveal their potential in developing new therapeutic agents (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, often related to their antiviral, anticancer, antioxidant, and antimicrobial activities .
Result of Action
Pyrimidine derivatives are often associated with a range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Biochemische Analyse
Biochemical Properties
Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in pyrimidine metabolism, potentially inhibiting or activating their activity . These interactions can affect the overall metabolic pathways and biochemical processes within cells.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses and functions . Additionally, it can affect the expression of specific genes, thereby altering the cellular metabolic profile and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation . These binding interactions can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s ability to modulate enzyme activity and gene expression is crucial for its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term exposure to the compound can result in sustained changes in cellular functions, which are important for understanding its overall impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism . These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s influence on metabolic pathways is important for understanding its overall biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall biochemical activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its activity and function, as different cellular compartments provide distinct biochemical environments. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 4-cyclopropyl-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-14-9(13)7-5-11-10(15-2)12-8(7)6-3-4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCQLIHOJARIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2CC2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674780 | |
| Record name | Methyl 4-cyclopropyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-76-3 | |
| Record name | Methyl 4-cyclopropyl-2-(methylthio)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-cyclopropyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1393031.png)


![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)




![5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1393046.png)
![(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1393047.png)
![(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B1393049.png)
![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)

